

crystal structure of 5-Chloro-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-1H-indole-3-carboxylic acid

Cat. No.: B080627

[Get Quote](#)

An In-depth Technical Guide to the Crystal Structure of **5-Chloro-1H-indole-3-carboxylic acid**

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the solid-state structure of **5-Chloro-1H-indole-3-carboxylic acid** ($C_9H_6ClNO_2$), a halogenated derivative of a vital class of heterocyclic compounds. Indole-3-carboxylic acids are foundational scaffolds in medicinal chemistry and agrochemical development. Understanding their three-dimensional architecture at the atomic level is paramount for rational drug design, polymorphism screening, and predicting physicochemical properties. This document details the single-crystal X-ray diffraction analysis of the title compound, elucidating its intramolecular geometry and the complex network of intermolecular forces, including hydrogen bonding and $\pi-\pi$ stacking, that govern its crystal packing. Methodologies for crystallization, crystallographic data collection, and structural refinement are presented, offering researchers and drug development professionals critical insights into the structural landscape of this important molecular entity.

Introduction and Significance

Indole derivatives represent a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.^[1] The indole-3-carboxylic acid moiety, in particular, is a known pharmacophore and a versatile synthetic intermediate.^[2] Its

derivatives have been investigated for a wide range of therapeutic applications, including as antihypertensive agents and potential herbicides.[2][3]

The introduction of a chlorine atom at the 5-position of the indole ring significantly modulates the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions. These modifications directly influence its biological activity, metabolic stability, and solid-state properties such as solubility and melting point. A definitive understanding of its crystal structure provides the empirical basis for explaining these properties and for designing next-generation derivatives. This guide synthesizes the publicly available crystallographic data to present a detailed structural portrait.[4][5]

Physicochemical and Molecular Properties

5-Chloro-1H-indole-3-carboxylic acid is a white to off-white solid at room temperature. Its fundamental properties, derived from computational and experimental data, are summarized below.

Property	Value	Source
IUPAC Name	5-chloro-1H-indole-3-carboxylic acid	[6]
Molecular Formula	C ₉ H ₆ ClNO ₂	[4]
Molecular Weight	195.60 g/mol	[4][6]
CAS Number	10406-05-0	
Melting Point	209 °C	
Canonical SMILES	C1=CC2=C(C=C1Cl)C(=CN2)C(=O)O	[6]

Experimental Protocol: Single Crystal Growth and Data Acquisition

The trustworthiness of a crystal structure is predicated on the quality of the single crystal from which data is collected. The protocol described for obtaining diffraction-quality crystals of the

title compound is a standard and field-proven method.[5]

Step-by-Step Crystallization Workflow

- Material Sourcing: The title compound was procured from a commercial supplier (ChemFuture PharmaTech, Ltd), ensuring high purity as a starting material.[4][5] This is a common and efficient first step in academic and industrial research, bypassing the need for initial synthesis to focus on physical characterization.
- Solvent Selection: Methanol was chosen as the crystallization solvent. The rationale for this choice lies in the compound's favorable solubility profile in methanol—sufficiently soluble at elevated temperatures or higher concentrations, but allowing for supersaturation upon slow changes in conditions.
- Crystallization Method: Single crystals were grown by the slow evaporation method.[5]
 - A saturated or near-saturated solution of **5-Chloro-1H-indole-3-carboxylic acid** in methanol was prepared in a clean glass vial.
 - The vial was loosely capped or covered with perforated film to permit the slow, controlled escape of solvent vapor over several days at ambient temperature (293 K).
 - Causality: Slow evaporation prevents rapid precipitation, which would yield amorphous powder or poorly-ordered microcrystals. Instead, it allows molecules to deposit gradually onto a growing crystal lattice, minimizing defects and maximizing crystal size and quality.
- Crystal Harvesting: Well-formed, transparent crystals were carefully selected and harvested from the mother liquor for X-ray diffraction analysis.

X-Ray Diffraction Data Collection

- A suitable single crystal with dimensions of approximately $0.30 \times 0.20 \times 0.15$ mm was mounted on a Rigaku SCXmini CCD diffractometer.[4]
- Data were collected at a controlled temperature of 293 K using Molybdenum $\text{K}\alpha$ radiation ($\lambda = 0.71073$ Å).[4][5]

[Click to download full resolution via product page](#)

Caption: Experimental workflow from compound to structure solution.

Crystallographic and Structural Analysis

The crystal structure of **5-Chloro-1H-indole-3-carboxylic acid** was solved and refined to a high degree of precision, revealing a densely packed architecture governed by a hierarchy of non-covalent interactions.^[4]

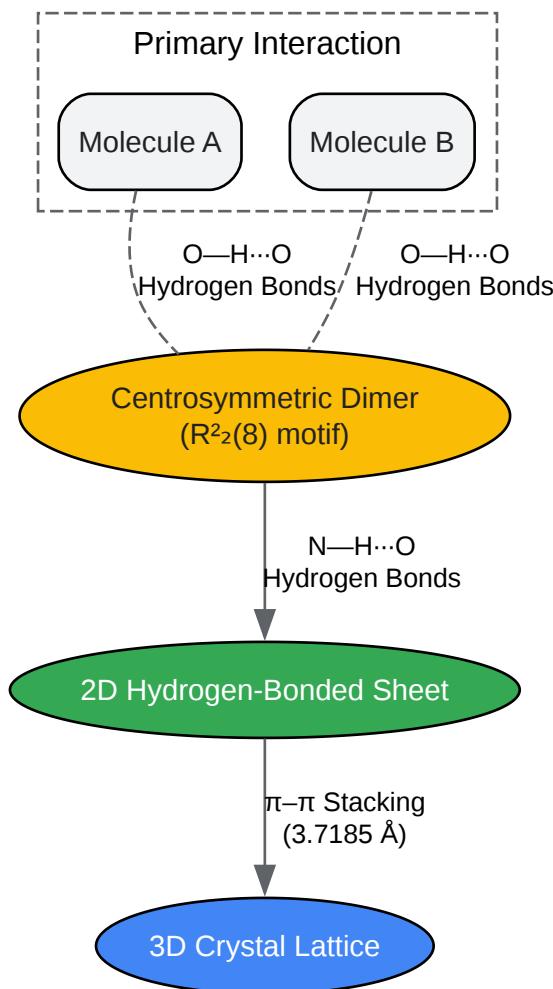
Crystal Data and Refinement Parameters

The crystallographic data provides a quantitative fingerprint of the solid state.

Parameter	Value	Reference
Crystal System	Orthorhombic	[4][5]
Space Group	Pbca	[5]
a (Å)	7.2934 (15)	[4]
b (Å)	13.065 (3)	[4]
c (Å)	17.902 (4)	[4]
V (Å ³)	1705.9 (6)	[4]
Z	8	[4]
Temperature (K)	293	[4]
Final R indices [I > 2σ(I)]	R1 = 0.037	[4]
R indices (all data)	wR2 = 0.104	[4]
CCDC Number	861838	[6]

Intramolecular Geometry

At the molecular level, the indole ring system is essentially planar, as expected. However, the carboxylic acid group exhibits a slight twist relative to this plane, with a dihedral angle of 9.00 (8)°.[4][5] This deviation from perfect coplanarity is a common feature in such systems, arising from a balance between conjugative effects and steric hindrance, and it influences how the molecules can approach each other to form intermolecular bonds.


Supramolecular Assembly: A Network of Interactions

The crystal packing is not random; it is a highly ordered supramolecular assembly built upon specific and directional intermolecular forces. The dominant interactions are hydrogen bonds and π-π stacking.

- **Carboxylic Acid Dimerization (O—H···O Bonds):** The most prominent interaction is the formation of centrosymmetric dimers. Two molecules are linked by a pair of strong O—H···O hydrogen bonds between their carboxylic acid groups.[4][5] This classic interaction forms a robust eight-membered ring motif, described by the graph-set notation R²(8). This

dimerization is the primary and strongest force organizing the molecules into a predictable supramolecular synthon.

- Sheet Formation (N—H…O Bonds): The dimers do not exist in isolation. They are further linked into two-dimensional sheets that extend along the (001) plane. This linkage is achieved via moderately strong hydrogen bonds between the indole N—H donor of one dimer and a carboxyl oxygen acceptor of an adjacent dimer.[4][5]
- Three-Dimensional Packing (π — π Stacking): The final stage of the crystal assembly involves the stacking of these hydrogen-bonded sheets. The planar indole rings of molecules in adjacent sheets overlap, engaging in aromatic π — π stacking interactions. The measured centroid-to-centroid distance between stacked rings is 3.7185 (12) Å, indicative of a significant stabilizing interaction that holds the sheets together to form the final 3D crystal lattice.[4][5]

[Click to download full resolution via product page](#)

Caption: Hierarchy of intermolecular forces in the crystal lattice.

Conclusion

The crystal structure of **5-Chloro-1H-indole-3-carboxylic acid** is a superb example of molecular self-assembly dictated by a well-defined hierarchy of non-covalent interactions. The structure is dominated by the formation of robust carboxylic acid dimers, which are subsequently woven into sheets by N-H…O hydrogen bonds and finally stacked into a three-dimensional lattice via π - π interactions. This detailed structural knowledge is invaluable for computational modeling, understanding its physicochemical properties, and guiding the rational design of new indole-based compounds for pharmaceutical and agrochemical applications. The data confirms a stable, densely packed arrangement, which accounts for the compound's relatively high melting point and provides a structural foundation for predicting its behavior in various formulation and development contexts.

References

- PubChem. (n.d.). **5-Chloro-1H-indole-3-carboxylic acid**. National Center for Biotechnology Information.
- Han, X.-L., & Luo, Y.-H. (2012). **5-Chloro-1H-indole-3-carboxylic acid**. *Acta Crystallographica Section E: Structure Reports Online*, 68(2), o145.
- Shafiei, M., Peytam, F., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). *Molecules*, 29(12), 2843.
- Han, X.-L., & Luo, Y.-H. (2012). **5-Chloro-1H-indole-3-carboxylic acid**. ResearchGate.
- PubChem. (n.d.). 5-chloro-1H-indole-3-carbaldehyde. National Center for Biotechnology Information.
- Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC 1419862: Experimental Crystal Structure Determination. The University of Manchester Research Explorer.
- OSTI.GOV. (2024). CCDC 2383612: Experimental Crystal Structure Determination (Dataset). U.S. Department of Energy Office of Scientific and Technical Information.
- Volov, A. A., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. *Bioorganic & Medicinal Chemistry Letters*, 89, 129349.
- Wang, J., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. *Frontiers in Plant Science*, 13, 975267.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Chloro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Chloro-1H-indole-3-carboxylic acid | C9H6ClNO2 | CID 17840246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [crystal structure of 5-Chloro-1H-indole-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080627#crystal-structure-of-5-chloro-1h-indole-3-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com